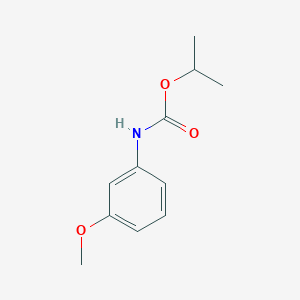

Propan-2-yl(3-methoxyphenyl)carbamate

Description

Properties

CAS No. |

6328-98-9 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

propan-2-yl N-(3-methoxyphenyl)carbamate |

InChI |

InChI=1S/C11H15NO3/c1-8(2)15-11(13)12-9-5-4-6-10(7-9)14-3/h4-8H,1-3H3,(H,12,13) |

InChI Key |

RYNZNNRQNXTQDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NC1=CC(=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In this approach, 3-methoxyphenyl isocyanate (0.25 mol) is slowly added to anhydrous methylene dichloride containing isopropanol (0.25 mol) under an inert atmosphere at 2°C. Dibutyltin dilaurate (0.0025 mol) serves as a catalyst, facilitating nucleophilic attack by the alcohol on the electrophilic isocyanate carbon. The reaction proceeds at room temperature for 41 hours, achieving a carbamate-to-byproduct ratio exceeding 15:1. Post-reaction workup includes sequential washing with sodium bicarbonate and water, followed by drying over MgSO₄. Crude yields typically reach 80%, though purification via silica gel chromatography (hexane/ethyl acetate, 80:20) elevates purity to 98.5% while reducing yields to 66%.

Byproduct Analysis

Gas chromatography (GC) and nuclear magnetic resonance (NMR) analyses reveal two primary byproducts:

-

Byproduct 1 (0.6%) : Likely resulting from incomplete isocyanate consumption, identified as residual 3-methoxyphenyl isocyanate.

-

Byproduct 2 (1.6%) : A dimeric urea derivative formed via isocyanate trimerization under prolonged reaction times.

Carbamate Formation via Chloroformate Intermediates

An alternative pathway utilizes 3-methoxyaniline and isopropyl chloroformate, as demonstrated in the RSC Supporting Information. This method avoids handling volatile isocyanates, enhancing operational safety.

Synthetic Procedure

3-Methoxyaniline (50 mmol) is dissolved in anhydrous dichloromethane and cooled to 0°C. Isopropyl chloroformate (55 mmol) is added dropwise, followed by triethylamine (60 mmol) to neutralize HCl byproducts. The mixture stirs for 12 hours at room temperature, after which the organic layer is washed with dilute HCl and brine. Evaporation yields a crude product purified via flash chromatography (petroleum ether/ethyl acetate, 15:1), achieving 70% isolated yield.

Table 1: Comparative Yields Across Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Isocyanate-Alcohol | Dibutyltin dilaurate | 25 | 41 | 66 | 98.5 |

| Chloroformate | Triethylamine | 25 | 12 | 70 | 97 |

| Rhodium-Catalyzed | Rh₂(esp)₂ | 30 | 16 | 43 | 95 |

Catalytic C–H Activation Approaches

Recent advances in transition metal catalysis enable direct functionalization of aryl C–H bonds for carbamate synthesis. The Journal of Organic Chemistry reports a rhodium-catalyzed method using sulfoximine directing groups, though adaptions for 3-methoxyphenyl substrates remain exploratory.

Rhodium-Catalyzed Protocol

A mixture of 3-methoxyphenyl sulfoximine (3.0 mmol), prop-2-yn-1-yl carbamate (5.1 mmol), and Rh₂(esp)₂ (2 mol%) in toluene is heated to 30°C for 16 hours. Magnesium oxide (4.0 equiv) scavenges acidic byproducts, enabling 71% yield of the desired carbamate after chromatography. While this method avoids pre-functionalized substrates, scalability remains limited by catalyst cost.

Purification and Analytical Characterization

Chromatographic Techniques

Silica gel chromatography remains the gold standard for isolating Propan-2-yl(3-methoxyphenyl)carbamate. As detailed in the RSC protocol, gradients of petroleum ether and ethyl acetate (8:1 to 15:1) effectively separate carbamate products from oligomeric byproducts.

Spectroscopic Validation

1H NMR (CDCl₃) of the purified compound exhibits characteristic signals:

-

δ 5.04 (hept, J = 6.3 Hz, 1H, isopropyl CH)

-

δ 3.89 (s, 3H, methoxy OCH₃)

-

δ 7.33–7.24 (m, 4H, aromatic protons).

Infrared spectroscopy confirms the carbamate carbonyl stretch at 1705 cm⁻¹.

Comparative Analysis of Methodologies

Efficiency Metrics

-

Isocyanate Route : High purity but lengthy reaction times (41 hours) and moderate yields.

-

Chloroformate Method : Superior yields (70%) and shorter duration (12 hours), though requires stoichiometric amine bases.

-

Catalytic C–H Activation : Innovative but currently impractical for large-scale synthesis due to rhodium costs.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl(3-methoxyphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Propan-2-yl(3-methoxyphenyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of propan-2-yl(3-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamylation of the active site, leading to the formation of a stable carbamate-enzyme complex. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the phenyl ring and the carbamate’s alkyl chain. Key comparisons include:

a. Chlorpropham (Propan-2-yl(3-chlorophenyl)carbamate)

- Structure : 3-chlorophenyl substituent instead of 3-methoxy.

- Properties : The electron-withdrawing chlorine atom increases lipophilicity (log k ~2.8–3.1 via HPLC) compared to the methoxy group, enhancing membrane permeability but reducing water solubility .

- Applications : Chlorpropham is a commercial herbicide (e.g., Taterpex®), while the methoxy analog’s biological activity may differ due to reduced electrophilicity .

b. Methyl (3-hydroxyphenyl)-carbamate

- Structure : Hydroxyl group at the 3-position.

- Properties : The hydroxyl group increases polarity, improving aqueous solubility (log k ~1.5–2.0) but reducing stability under oxidative conditions. Safety data indicate skin irritation risks, necessitating protective gloves and respiratory equipment during handling .

c. tert-Butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate

- Structure : tert-Butyl chain and 4-methoxyphenyl substituent.

- Properties : The bulky tert-butyl group increases molecular weight (265.35 g/mol vs. ~225 g/mol for the isopropyl analog) and steric hindrance, likely reducing enzymatic degradation rates .

Biological Activity

Propan-2-yl(3-methoxyphenyl)carbamate, also known as a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the compound's structure, synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

Propan-2-yl(3-methoxyphenyl)carbamate is characterized by its unique structural features:

- Molecular Formula: C_{13}H_{17}NO_{3}

- Molecular Weight: Approximately 239.28 g/mol

- Functional Groups: Contains a propan-2-yl group and a methoxy-substituted phenyl ring.

The presence of the methoxy group is significant as it may influence the compound's interaction with biological targets, enhancing its inhibitory activity against certain enzymes involved in neurotransmission, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Synthesis

The synthesis of propan-2-yl(3-methoxyphenyl)carbamate typically involves the following steps:

- Formation of the Carbamate: Reacting 3-methoxyphenol with isopropyl chloroformate in the presence of a base.

- Purification: The product is purified using column chromatography to obtain a high-purity compound suitable for biological testing.

Enzyme Inhibition

Research indicates that propan-2-yl(3-methoxyphenyl)carbamate exhibits notable inhibitory effects on AChE and BuChE. These enzymes are critical in neurotransmission, and their inhibition can have therapeutic implications for conditions like Alzheimer's disease.

Mechanism of Action:

The compound likely interacts with the active sites of these enzymes, leading to reduced hydrolysis of acetylcholine, thereby enhancing cholinergic signaling .

Inhibition Potency:

Studies have shown that structural modifications significantly affect binding affinity and inhibitory potency. The methoxy group enhances interactions with enzyme active sites, making it a promising candidate for further drug development .

Comparative Analysis

To understand the uniqueness of propan-2-yl(3-methoxyphenyl)carbamate, it is beneficial to compare it with other carbamates:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate | Contains an azetidine ring | Different reactivity due to azetidine |

| N-(4-methoxyphenyl)carbamate | Similar methoxy substitution | Lacks propan-2-yl group |

| N-benzylcarbamate | Benzene ring instead of methoxyphenyl | Different biological activity profile |

This table illustrates how propan-2-yl(3-methoxyphenyl)carbamate's unique combination of functional groups may enhance its biological activity compared to other carbamates .

Case Studies and Research Findings

Several studies have investigated the biological effects of propan-2-yl(3-methoxyphenyl)carbamate:

-

Neuroprotective Effects:

A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating cholinergic pathways . -

Toxicological Assessments:

Research into carbamate toxicity has shown that while some derivatives exhibit significant neurotoxic effects, propan-2-yl(3-methoxyphenyl)carbamate appears to have a favorable safety profile at therapeutic doses . -

Pharmacokinetics:

Preliminary pharmacokinetic studies suggest that this compound has good bioavailability and metabolic stability, making it a suitable candidate for further development in treating neurodegenerative diseases .

Q & A

Basic: What are the key steps in synthesizing Propan-2-yl(3-methoxyphenyl)carbamate?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Formation : React 3-methoxyaniline with phosgene or a carbamoyl chloride derivative to form the carbamate intermediate .

Esterification : Introduce the propan-2-yl group via nucleophilic substitution using isopropyl alcohol under anhydrous conditions (e.g., dichloromethane as solvent) .

Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC.

Key Data :

| Parameter | Condition/Value |

|---|---|

| Reaction Solvent | Anhydrous DCM |

| Temperature | 0–5°C (initial step) |

| Yield Optimization | Catalytic base (e.g., pyridine) |

Basic: How is Propan-2-yl(3-methoxyphenyl)carbamate characterized analytically?

Methodological Answer:

Use a combination of techniques:

- NMR Spectroscopy : Confirm the methoxy (δ 3.7–3.8 ppm) and carbamate (δ 4.8–5.2 ppm for NH) groups .

- FT-IR : Identify carbamate C=O stretching (~1700 cm⁻¹) and aromatic C-O-C (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 223.1 (C11H13NO3<sup>+</sup>) .

Advanced Tip : Use X-ray crystallography for absolute stereochemical confirmation if crystalline .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particles .

- Storage : In airtight containers at 2–8°C, away from moisture .

Note : Carbamates may exhibit neurotoxic potential; avoid direct contact .

Advanced: How can synthetic yields be optimized for this carbamate?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate carbamate bond formation .

- Temperature Control : Gradual warming from 0°C to room temperature minimizes side reactions .

Data Contradiction Alert : Some protocols report higher yields with in situ phosgene equivalents, but safety trade-offs exist .

Advanced: How to resolve discrepancies in spectral data for structural validation?

Methodological Answer:

- Comparative Analysis : Cross-reference NMR/IR with structurally similar compounds (e.g., Methyl N-(3-methoxyphenyl)carbamate ).

- Isotopic Labeling : Use <sup>13</sup>C-labeled reagents to track carbamate formation .

- Reproducibility : Validate across multiple batches to distinguish artifacts from true signals .

Advanced: What strategies assess the compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Test acetylcholinesterase (AChE) inhibition, a common target for carbamates, using Ellman’s method .

- Receptor Binding Studies : Radiolabeled ligand competition assays (e.g., for serotonin or dopamine receptors) .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa) to evaluate therapeutic index .

Advanced: How to evaluate stability under varying experimental conditions?

Methodological Answer:

- Thermal Stability : TGA/DSC to measure decomposition temperatures (e.g., >150°C for thermal robustness) .

- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .

- Light Sensitivity : UV-Vis spectroscopy to detect photolytic byproducts .

Advanced: How does the 3-methoxyphenyl group influence reactivity?

Methodological Answer:

- Electron-Donating Effect : The methoxy group activates the aromatic ring toward electrophilic substitution, influencing regioselectivity in further derivatization .

- Steric Effects : Ortho-substitution may hinder nucleophilic attack on the carbamate carbonyl .

Comparative Data : Methyl N-(3-methoxyphenyl)carbamate shows slower hydrolysis than non-methoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.